1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine
Overview
Description
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of an indane moiety attached to a methylpropan-2-amine group
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound. These methods often employ catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:
1-(2,3-Dihydro-1H-inden-2-yl)propan-1-one: This compound has a similar indane moiety but differs in the functional group attached to the indane ring.
2,3-Dihydro-1H-inden-1-one: This compound lacks the amine group and has different chemical properties and reactivity.
N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide: This compound has a more complex structure and different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2,14)9-10-7-11-5-3-4-6-12(11)8-10/h3-6,10H,7-9,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDOOGXGXVMZSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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